Pyrvinium pamoate

Catalog No.
S546885
CAS No.
3546-41-6
M.F
C49H42N3O6-
M. Wt
768.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrvinium pamoate

CAS Number

3546-41-6

Product Name

Pyrvinium pamoate

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine

Molecular Formula

C49H42N3O6-

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2

InChI Key

ZFWFZMYQXOKWIY-UHFFFAOYSA-L

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-]

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)

Synonyms

VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Description

The exact mass of the compound Pyrvinium pamoate is 1150.5357 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Drug

Field: Oncology Application: Pyrvinium has been shown to be a strong anti-cancer molecule in various human cancers in vitro and in vivo . It has been used in preclinical studies to act as an anti-cancer drug in breast, bladder, colorectal, and pancreatic cancers . Methods: The efficacy against cancers has been attributed to diverse mechanisms of action, with the weight of evidence supporting the inhibition of mitochondrial function, the WNT pathway, and cancer stem cell renewal

Mitochondrial Inhibitor

Field: Biochemistry Application: Pyrvinium pamoate is a mitochondrial inhibitor . It has been shown to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Methods: Pyrvinium is believed to interfere with glucose uptake by pinworms . Results: This mechanism of action has been used to develop more effective drugs .

Wnt Pathway Inhibitor

Field: Molecular Biology Application: Pyrvinium was identified as a potent Wnt inhibitor, acting through activation of Casein kinase CK1α . Methods: Pyrvinium salts can inhibit the growth of cancer cells . Results: More specifically, the pamoate salt has been shown to have preferential toxicity for various cancer cell lines during glucose starvation .

Unfolded Protein Response Modulator

Field: Cellular Biology Application: Pyrvinium pamoate could trigger an unfolded protein response (UPR)-like pathway . Methods: Transcriptome analysis of Molm13 myeloid leukemia cells suggested that pyrvinium pamoate could trigger an unfolded protein response . Results: Pyrvinium was verified to induce an integrated stress response (ISR), demonstrated by activation of the eIF2α-ATF4 pathway and inhibition of mTORC1 signaling, in a dose- and time-dependent manner .

Pyrvinium pamoate is a quaternary ammonium compound derived from pyrvinium, a synthetic derivative of a cyanine dye. It is primarily recognized for its effectiveness as an anthelmintic agent, particularly against Enterobius vermicularis, commonly known as pinworms. The compound appears as an odorless, bright orange to reddish-brown powder with a melting point between 210°C and 215°C, and is insoluble in water but soluble in dimethyl sulfoxide. Its chemical formula is C75H72N6O6C_{75}H_{72}N_6O_6 and it has a molecular weight of approximately 1153.44 g/mol .

As mentioned earlier, pyrvinium's anthelmintic effect involves binding to the pinworm's carbohydrates, hindering its energy production and leading to paralysis []. The potential anti-cancer properties are still under investigation. Research suggests pyrvinium pamoate might act by inhibiting mitochondrial oxidative phosphorylation, a process crucial for cancer cell metabolism [].

Involving the pyrvinium methyl sulfate salt and disodium pamoate. The reaction typically requires a base such as ammonia or various amines to facilitate the formation of the compound. A notable process includes slurring the crystalline form of pyrvinium pamoate in ethanol under reflux conditions, which can lead to different crystalline forms with varying purity levels .

Key Reactions:

  • Formation Reaction:
    Pyrvinium methyl sulfate+Disodium pamoateBasePyrvinium pamoate\text{Pyrvinium methyl sulfate}+\text{Disodium pamoate}\xrightarrow{\text{Base}}\text{Pyrvinium pamoate}

Pyrvinium pamoate exhibits significant biological activity primarily as an anthelmintic agent. Its mechanism of action involves inhibiting oxidative metabolism in intestinal helminths and disrupting glucose absorption, which is critical for their survival. Additionally, it has been shown to act as a potent androgen receptor inhibitor, potentially offering therapeutic benefits in conditions like prostate cancer by inhibiting androgen-dependent gene expression without blocking DNA occupancy by the receptor .

Side Effects:

Common side effects include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain. Rarely, it may cause more severe reactions like blood dyscrasia and folic acid deficiency .

The synthesis of pyrvinium pamoate can be achieved through several methods:

  • Reaction with Disodium Pamoate:
    • Pyrvinium methyl sulfate is reacted with disodium pamoate in the presence of a base (e.g., ammonia or triethylamine).
    • This method allows for the formation of pyrvinium pamoate along with potential purification steps to yield crystalline forms.
  • Crystallization:
    • Crystalline forms can be obtained by slurring existing forms in ethanol at elevated temperatures followed by cooling, leading to purer crystalline structures .

Pyrvinium pamoate is primarily used in the treatment of pinworm infections. While newer anthelmintics like albendazole and mebendazole have largely replaced it due to their improved safety profiles, pyrvinium still holds relevance in specific cases where these alternatives are ineffective or contraindicated. Additionally, its role as an androgen receptor inhibitor positions it as a candidate for cancer research .

Research has indicated that pyrvinium pamoate can influence RNA splicing processes by binding directly to pre-mRNA structures, thereby promoting exon inclusion in genes such as the serotonin receptor 2C. This interaction highlights its potential beyond traditional applications and suggests avenues for further exploration in gene regulation therapies .

Pyrvinium pamoate shares structural similarities with several other compounds but stands out due to its unique mechanism of action and specific applications.

Compound NameStructure TypePrimary UseUnique Features
AlbendazoleBenzimidazole derivativeAnthelminticBroad-spectrum efficacy against multiple parasites
MebendazoleBenzimidazole derivativeAnthelminticMore effective against various nematodes
IvermectinAvermectin derivativeAntiparasiticEffective against a wide range of parasites
Pyrvinium embonatePyrvinium derivativeAnthelminticAndrogen receptor inhibition properties

Pyrvinium pamoate's distinctiveness lies in its dual role as an anthelmintic and a potential anti-cancer agent through androgen receptor inhibition, setting it apart from other similar compounds that primarily target parasitic infections without additional therapeutic effects .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

768.30736107 g/mol

Monoisotopic Mass

768.30736107 g/mol

Heavy Atom Count

58

Appearance

Solid powder

Melting Point

410 to 419 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

310X6S84LW

Related CAS

7187-62-4 (Parent)
130-85-8 (Parent)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Thorne et al. Small molecule inhibition of Wnt signaling through activation of Casein Kinase 1 alpha. Nature Chemical Biology, doi: 10.1038/nchembio.453, published online 3 October 2010 http://www.nature.com/naturechemicalbiology

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